![molecular formula C11H14ClN3O5S B2924708 S-(4-Nitrophenyl)cysteinylglycine Hydrochloride CAS No. 382631-41-6](/img/structure/B2924708.png)
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride
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Overview
Description
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H13N3O5S•HCl and a molecular weight of 335.76 .
Molecular Structure Analysis
The molecular structure of S-(4-Nitrophenyl)cysteinylglycine Hydrochloride consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, 1 sulfur atom, and 1 chlorine atom . The exact structure can be found in chemical databases or literature.Physical And Chemical Properties Analysis
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 335.76 .Scientific Research Applications
Biochemistry
“S-(4-Nitrophenyl)cysteinylglycine Hydrochloride” is a dipeptide . Dipeptides are used in biochemistry for their characteristics which allow them to be used as a substrate for specific enzymes .
Proteomics
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Pharmaceutical Research
While specific applications in pharmaceutical research are not mentioned in the sources, the compound’s biochemical properties suggest potential uses. For instance, it could be used in drug discovery and development processes .
Medical Research
Again, while specific applications in medical research are not directly mentioned, the compound’s biochemical properties suggest potential uses. It could be used in the study of various diseases at a molecular level .
Chemical Synthesis
“S-(4-Nitrophenyl)cysteinylglycine Hydrochloride” could potentially be used in chemical synthesis, given its specific chemical structure .
Analytical Chemistry
The compound could be used in analytical chemistry, for instance, in the development or testing of analytical methods .
Mechanism of Action
properties
IUPAC Name |
2-[[(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S.ClH/c12-9(11(17)13-5-10(15)16)6-20-8-3-1-7(2-4-8)14(18)19;/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHUWDVNQHNLFK-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride |
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